Lipophilicity (LogP) Comparison: 4-Fluoro vs. Non-Fluorinated Analog in Cyclohexylamine Scaffolds
The introduction of a para-fluoro substituent on the phenoxy ring of 2-(4-fluorophenoxy)cyclohexan-1-amine increases lipophilicity relative to the non-fluorinated analog. The target compound exhibits a computed LogP of 2.58 . The non-fluorinated parent compound, 2-(phenoxy)cyclohexan-1-amine, has a predicted LogP of 2.03 (ACD/Labs) . This represents a ΔLogP of +0.55, attributable to the electron-withdrawing and lipophilic contribution of the fluorine atom, which can enhance membrane permeability and metabolic stability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.58 (computed) |
| Comparator Or Baseline | 2-(phenoxy)cyclohexan-1-amine: LogP 2.03 (predicted) |
| Quantified Difference | ΔLogP = +0.55 |
| Conditions | Calculated using XLogP3 algorithm (target) and ACD/Labs (comparator) |
Why This Matters
A 0.55 LogP unit increase can significantly alter a compound's ADME profile, membrane crossing ability, and non-specific protein binding, making the fluorinated analog the preferred choice for CNS-targeted programs where a specific lipophilicity window is critical.
- [1] Sunovion Pharmaceuticals Inc. Phenyl substituted cycloalkylamines, pharmaceutical compositions comprising same and use thereof for preparation of medicaments. Patent IL202405A. 2014. View Source
